Sub-Nanomolar VDR Binding Affinity
ZK168281 displays a VDR Kd of 0.1 nM . The closest structural comparator, ZK159222, has no reported Kd but requires an approximately 7‑fold higher concentration than the natural hormone 1α,25(OH)₂D₃ to stabilise VDR–RXR heterodimer complex formation . The structurally unrelated VDR antagonist MeTC7 exhibits an IC₅₀ of 2.9 μM, representing a 29 000‑fold weaker interaction .
| Evidence Dimension | VDR binding affinity (Kd or IC₅₀) |
|---|---|
| Target Compound Data | Kd = 0.1 nM (0.1 × 10⁻⁹ M) |
| Comparator Or Baseline | ZK159222: ~7‑fold lower sensitivity vs. 1α,25(OH)₂D₃ (no Kd reported); MeTC7: IC₅₀ = 2.9 μM (2.9 × 10⁻⁶ M) |
| Quantified Difference | ZK168281 affinity >29 000‑fold higher than MeTC7; substantially tighter binding than ZK159222 based on functional sensitivity |
| Conditions | ZK168281: in‑vitro binding assay (VDR); ZK159222: VDR–RXR–VDRE complex formation in vitro; MeTC7: VDR inhibition assay |
Why This Matters
This ensures complete VDR occupancy at low nanomolar concentrations, minimising off‑target effects and enabling robust target engagement in cell‑based assays.
- [1] Herdick M, Steinmeyer A, Carlberg C. Antagonistic action of a 25‑carboxylic ester analogue of 1α,25‑dihydroxyvitamin D₃ is mediated by a lack of ligand‑induced vitamin D receptor interaction with coactivators. J Biol Chem. 2000;275(22):16506‑16512. doi:10.1074/jbc.M910000199 View Source
